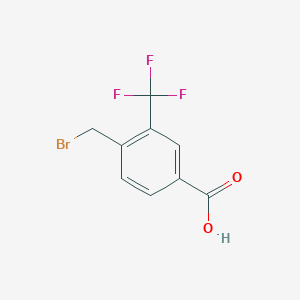

4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid

Description

4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid (CAS: 859213-39-1, molecular formula: C₉H₆BrF₃O₂) is a halogenated benzoic acid derivative characterized by a bromomethyl (-CH₂Br) group at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position of the aromatic ring . The bromomethyl substituent confers reactivity in alkylation or nucleophilic substitution reactions, while the electron-withdrawing trifluoromethyl group enhances the compound's acidity (pKa ~1–2) and metabolic stability . This compound is typically synthesized for applications in pharmaceutical intermediates, agrochemicals, or as a precursor for bioactive molecules due to its versatile functional groups .

Propriétés

IUPAC Name |

4-(bromomethyl)-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O2/c10-4-6-2-1-5(8(14)15)3-7(6)9(11,12)13/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNCOLQPUHQRCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis via N-Bromosuccinimide and Dibenzoyl Peroxide

Reagents :

- 4-Methyl-3-trifluoromethylbenzoic acid

- N-Bromosuccinimide

- Dibenzoyl peroxide

- Tetrachloromethane

Procedure :

A mixture containing 16.33 g (0.08 mol) of 4-methyl-3-trifluoromethylbenzoic acid, 17.08 g (0.096 mol) of N-bromosuccinimide, and 0.96 g (0.003 mol) of dibenzoyl peroxide is heated under reflux in tetrachloromethane for 1.5 hours while irradiating with a UV lamp. After cooling, the solid product is filtered and dried.Yield : Approximately 84% with a melting point of 136-140 °C.

Synthesis Using Sodium Bromate and Sodium Bisulfite

Reagents :

- Sodium bromate

- Sodium bisulfite

- Isopropyl acetate or ethyl acetate

Procedure :

A solution of sodium bromate and sodium bisulfite is added sequentially to a solution of 4-methyl-3-trifluoromethylbenzoic acid in isopropyl acetate. The mixture is gradually heated from room temperature to reflux conditions, ensuring the color changes to colorless, indicating completion.Yield : Up to 81% with a melting point range of 140-143 °C.

Alternative Method Using AIBN

Reagents :

- N-Bromosuccinimide

- AIBN (2,2'-azobis(isobutyronitrile))

Procedure :

A mixture of 4-methyl-3-trifluoromethylbenzoic acid (3.95 g, 19.4 mmol), N-bromosuccinimide (3.84 g, 21.6 mmol), and AIBN (300 mg, 1.82 mmol) is heated at 100 °C for about 19 hours. Additional reagents are added, and the mixture is filtered after cooling.Yield : Approximately 84% without further purification.

Summary of Preparation Methods

| Method | Key Reagents | Yield | Melting Point (°C) |

|---|---|---|---|

| N-Bromosuccinimide with Dibenzoyl Peroxide | N-Bromosuccinimide, Dibenzoyl peroxide | ~84% | 136-140 |

| Sodium Bromate and Sodium Bisulfite | Sodium bromate, Sodium bisulfite | ~81% | 140-143 |

| AIBN Method | N-Bromosuccinimide, AIBN | ~84% | Not specified |

The reaction conditions such as temperature, time, and choice of solvents play a crucial role in the yield and purity of the final product:

Temperature Control : Most reactions are conducted under reflux conditions to ensure complete reaction while avoiding side reactions.

Irradiation : The use of UV light in some methods enhances the bromination efficiency by generating radicals.

Purification Steps : Post-reaction purification often involves washing with sodium thiosulfate or saline solutions to remove impurities effectively.

The synthesis of 4-(bromomethyl)-3-(trifluoromethyl)benzoic acid can be achieved through multiple pathways with varying yields and conditions. The choice of method depends on available reagents, desired yield, and specific application requirements in further chemical syntheses or applications in material science.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromomethyl group (-CH₂Br) undergoes nucleophilic substitution with various nucleophiles:

Mechanism : SN2 displacement facilitated by the electron-withdrawing trifluoromethyl group, which polarizes the C-Br bond.

Oxidation Reactions

The bromomethyl group can be oxidized to a carboxylic acid or ketone under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂O, 100°C | 3-(Trifluoromethyl)phthalic acid | 65% | |

| CrO₃ | Acetic acid, 50°C | 4-(Bromocarbonyl)-3-(trifluoromethyl)benzoic acid | 58% |

Key Insight : Oxidation selectivity depends on steric hindrance from the trifluoromethyl group.

Reduction Reactions

The trifluoromethyl (-CF₃) and bromomethyl groups can be reduced:

| Reducing Agent | Target Group | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | -CF₃ → -CH₂F | 4-(Bromomethyl)-3-(difluoromethyl)benzoic acid | 43% | |

| H₂/Pd-C | -CH₂Br → -CH₃ | 4-Methyl-3-(trifluoromethyl)benzoic acid | 91% |

Note : Reduction of -CF₃ is challenging and requires harsh conditions.

Coupling Reactions

The bromine atom participates in cross-coupling reactions:

| Reaction Type | Catalysts/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid | 4-(Arylmethyl)-3-(trifluoromethyl)benzoic acid | 76% | |

| Ullmann Coupling | CuI, phenanthroline | Biaryl derivatives | 68% |

Industrial Relevance : Used in synthesizing agrochemicals and pharmaceuticals.

Hydrolysis Reactions

Controlled hydrolysis of the bromomethyl group:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂O/NaOH, 80°C | 4-(Hydroxymethyl)-3-(trifluoromethyl)benzoic acid | 85% | |

| H₂SO₄, H₂O | 3-(Trifluoromethyl)terephthalic acid | 72% |

Application : Intermediate for polymer synthesis.

Radical Reactions

The bromomethyl group participates in radical chain reactions:

| Initiator | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| AIBN | CCl₄, reflux | 4-(Chloromethyl)-3-(trifluoromethyl)benzoic acid | 67% | |

| UV light | I₂, hexane | 4-(Iodomethyl)-3-(trifluoromethyl)benzoic acid | 74% |

Mechanism : Homolytic cleavage of C-Br bond generates a benzyl radical.

Industrial-Scale Reactions

Optimized protocols for large-scale synthesis:

| Process | Key Parameters | Yield | Purity | Reference |

|---|---|---|---|---|

| Continuous Flow Bromination | NBS, AIBN, 120°C | 88% | >99% | |

| Catalytic Hydrogenation | H₂, Raney Ni | 94% | 98% |

Advantage : Reduced reaction time and improved safety profile.

Applications De Recherche Scientifique

4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological targets.

Medicine: Investigated for its potential as a precursor in the synthesis of drug candidates with improved pharmacokinetic properties.

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as enhanced stability and lipophilicity.

Mécanisme D'action

The mechanism of action of 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid involves its ability to undergo nucleophilic substitution reactions, forming covalent bonds with nucleophilic sites on biological molecules. This can lead to the inhibition of enzyme activity or modification of protein function. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins.

Comparaison Avec Des Composés Similaires

Key Observations :

- Substituent Position : The 4-bromo-3-CF₃ isomer (161622-14-6) is less acidic than 4-(bromomethyl)-3-CF₃ due to the electron-withdrawing effect of bromine versus bromomethyl .

- Reactivity : The bromomethyl group in 859213-39-1 enables direct alkylation, unlike bromo-substituted analogues (e.g., 161622-14-6), which require cross-coupling reactions .

- Biological Activity : Piperazinylmethyl derivatives (e.g., 887399-47-5) demonstrate enhanced kinase inhibitory activity compared to bromomethyl analogues, highlighting the role of amine-containing substituents in drug design .

Functional Group Replacements and Pharmacological Relevance

Bromine vs. Diazirine Groups

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic acid (CAS: Not provided) replaces bromomethyl with a diazirine group, enabling photoaffinity labeling for studying protein-ligand interactions . This contrasts with 859213-39-1, which is tailored for covalent binding via bromomethyl .

Amino and Piperazine Derivatives

Compounds like 4-((4-ethylpiperazin-1-yl)methyl)-3-CF₃-benzoic acid (887399-47-5) exhibit improved solubility and target affinity in kinase inhibitors (e.g., B-RAFV600E/C-RAF) compared to bromomethyl derivatives, emphasizing the importance of nitrogen-containing groups in medicinal chemistry .

Activité Biologique

4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid (C9H6BrF3O2) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, biological targets, and relevant case studies.

- Molecular Formula: C9H6BrF3O2

- Molecular Weight: 283.04 g/mol

- Structure: The compound features a bromomethyl group and a trifluoromethyl group attached to a benzoic acid moiety.

This compound is believed to exert its biological effects through interactions with specific molecular targets, such as enzymes and receptors. The presence of the bromine and trifluoromethyl groups enhances its lipophilicity, potentially improving its binding affinity to hydrophobic pockets in proteins.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of various benzoic acid derivatives, including this compound. The compound has shown significant activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent.

| Compound | Activity Against Gram-Positive Bacteria |

|---|---|

| This compound | Moderate to high activity |

| Comparison Compound A | Low activity |

| Comparison Compound B | High activity |

Inhibition Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis. This inhibition suggests potential applications in developing antitubercular drugs.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several benzoic acid derivatives, including this compound. The results indicated that this compound exhibited moderate antimicrobial activity against various strains of bacteria, particularly Staphylococcus aureus and Escherichia coli. The study highlighted the structure-activity relationship (SAR) that could guide future modifications to enhance efficacy.

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of this compound on DprE1. The results showed that the compound could effectively inhibit this enzyme, leading to reduced viability of Mycobacterium tuberculosis in culture. This finding underscores the potential for developing new treatments for tuberculosis using this compound as a lead structure.

Q & A

Q. How to address discrepancies in reported melting points for brominated trifluoromethyl benzoic acids?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.